molecular formula C8H14ClF3N2O B1525987 1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride CAS No. 1354961-00-4

1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride

Cat. No. B1525987
CAS RN: 1354961-00-4
M. Wt: 246.66 g/mol
InChI Key: ZZJVWSBGVQNDAK-UHFFFAOYSA-N
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Description

This compound, also known as 1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride, has a molecular weight of 246.66 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13F3N2O.ClH/c9-8(10,11)7(14)13-3-1-6(5-12)2-4-13;/h6H,1-5,12H2;1H . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, oxygen, and chlorine atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds A series of novel (4′-tosyl) piperidin-4-yl containing α-aminophosphonates have been synthesized, displaying insecticidal activities against Plutella xylostella. These compounds were characterized by various spectroscopic methods, indicating the potential for developing new insecticidal agents (Jiang et al., 2013).

Chemical Synthesis Techniques 1-Benzyl-4-piperidone-2-14C, a neuroleptic agent, was synthesized for metabolic studies, demonstrating the utility of this chemical structure in research applications involving synthetic techniques and the study of metabolic pathways (Nakatsuka, Kawahara, & Yoshitake, 1981).

Crystal Structure Analysis The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was characterized, providing insights into the molecular geometry and intermolecular interactions of this compound class. Such structural analyses are crucial for understanding the properties and potential applications of new chemical entities (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Development of Novel Mimetics A study on the catalytic hydrogenation of certain compounds led to the synthesis of novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics. This research illustrates the application of chemical synthesis in generating new molecules with potential therapeutic uses (Tolmachova et al., 2011).

Glycosidic Linkage Formation The use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride for the conversion of thioglycosides to glycosyl triflates highlights advanced synthetic methodologies for the formation of diverse glycosidic linkages, relevant in the development of complex biological molecules (Crich & Smith, 2001).

Synthesis of Pharmaceutical Intermediates Research on the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrates the preparation of key intermediates for pharmaceutical development, emphasizing the role of chemical synthesis in drug discovery and development processes (Zheng Rui, 2010).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)7(14)13-3-1-6(5-12)2-4-13;/h6H,1-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJVWSBGVQNDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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